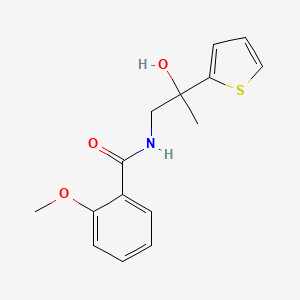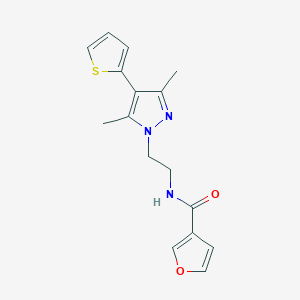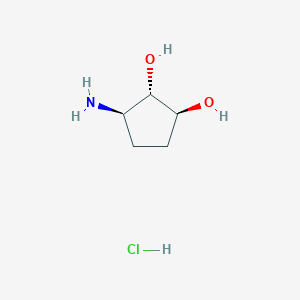
N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-methoxybenzamide” would likely be characterized by techniques such as NMR spectroscopy, IR spectroscopy, and X-ray crystallography . These techniques can provide information about the connectivity of the atoms, the presence of functional groups, and the three-dimensional structure of the molecule.Chemical Reactions Analysis
Thiophenes can undergo a variety of reactions, including electrophilic substitution, nucleophilic substitution, and radical reactions . The specific reactions that “this compound” can undergo would depend on the specific conditions and reagents used.Aplicaciones Científicas De Investigación
Molecular Structure and Intermolecular Interactions
One area of research focuses on understanding the molecular structure and intermolecular interactions of methoxy-substituted benzamides. For example, studies involving the molecular structure determination through X-ray crystallography and DFT calculations have provided insights into the effects of intermolecular interactions on molecular geometry, particularly regarding bond lengths, angles, and dihedral angles, which are crucial for designing materials with specific properties (Karabulut et al., 2014).
Corrosion Inhibition
Another significant application is in the field of corrosion inhibition. Methoxy-substituted phenylthienyl benzamidines have been investigated for their effectiveness in preventing corrosion of carbon steel in hydrochloric acid medium. These compounds have shown high inhibition efficiency, making them valuable in protecting industrial materials (Fouda et al., 2020).
Antioxidant Properties
Research has also been conducted on the antioxidant capacities of amino-substituted benzamide derivatives. These compounds have exhibited improved antioxidative properties in comparison to reference molecules, suggesting their potential use in mitigating oxidative stress-related damages (Perin et al., 2018).
Biosensing and Analytical Applications
The development of high-sensitivity biosensors using modified benzamide derivatives has also been explored. Such biosensors are capable of determining compounds like glutathione and piroxicam simultaneously, which could have applications in clinical diagnostics and pharmaceutical analysis (Karimi-Maleh et al., 2014).
Antimicrobial and Antiviral Activities
Additionally, benzamide derivatives have been synthesized and tested for their antimicrobial and antiviral activities. These compounds have shown promising results against various bacterial and viral strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterovirus 71, indicating their potential in developing new therapeutic agents (Desai et al., 2013), (Ji et al., 2013).
Propiedades
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-ylpropyl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c1-15(18,13-8-5-9-20-13)10-16-14(17)11-6-3-4-7-12(11)19-2/h3-9,18H,10H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFRRXGCJBDJLTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=CC=C1OC)(C2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarbohydrazide](/img/structure/B2604399.png)
![N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2604401.png)

![Methyl 5-methyl-1-oxo-1,2,5,11-tetrahydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocine-13-carboxylate](/img/structure/B2604406.png)


![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)pentanamide](/img/structure/B2604409.png)
![5-((3-methoxyphenethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2604411.png)
![(2,4-dichlorophenyl)[7-(trifluoromethyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinoxalin-5(1H)-yl]methanone](/img/structure/B2604415.png)

![1-Prop-2-enoyl-N-[(2-pyrazol-1-ylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B2604418.png)

![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridin-4-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2604421.png)
![N1-(4-chlorophenethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide](/img/structure/B2604422.png)